molecular formula C8H10O3 B2921470 rac-(1R,2R,4R)-5-oxobicyclo[2.2.1]heptane-2-carboxylicacid CAS No. 31467-53-5

rac-(1R,2R,4R)-5-oxobicyclo[2.2.1]heptane-2-carboxylicacid

Cat. No.: B2921470
CAS No.: 31467-53-5
M. Wt: 154.165
InChI Key: DMXXHQSAOSFXQF-HSUXUTPPSA-N
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Description

rac-(1R,2R,4R)-5-Oxobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic carboxylic acid derivative featuring a norbornane skeleton (bicyclo[2.2.1]heptane) with a ketone group at position 5 and a carboxylic acid substituent at position 2. The stereochemistry is racemic, indicating a 1:1 mixture of enantiomers. Its molecular formula is C₈H₁₀O₃ (calculated molecular weight: 154.16 g/mol). This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and materials research, due to its rigid bicyclic framework and reactive functional groups (ketone and carboxylic acid) .

Properties

IUPAC Name

(1R,2R,4R)-5-oxobicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-7-3-4-1-5(7)2-6(4)8(10)11/h4-6H,1-3H2,(H,10,11)/t4-,5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXXHQSAOSFXQF-HSUXUTPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1CC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,4R)-5-oxobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the use of cyclopentadiene and maleic anhydride as starting materials. The Diels-Alder reaction between these two compounds forms the bicyclic structure. Subsequent oxidation and carboxylation steps yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2R,4R)-5-oxobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

rac-(1R,2R,4R)-5-oxobicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which rac-(1R,2R,4R)-5-oxobicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites, inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between the target compound and analogous bicyclic derivatives:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
rac-(1R,2R,4R)-5-Oxobicyclo[2.2.1]heptane-2-carboxylic acid 5-oxo, 2-carboxylic acid C₈H₁₀O₃ 154.16 High polarity due to ketone; used as a synthetic building block
(1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 5-ene (double bond), 2-carboxylic acid C₈H₁₀O₂ 138.16 Reactivity via double bond (e.g., Diels-Alder); potential monomer for polymers
rac-(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid 7-oxa (ether bridge), 2-carboxylic acid C₇H₁₀O₃ 142.15 Density: 1.31 g/cm³; pKa: 4.34; intermediate in drug synthesis
(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride 3-amino, 2-carboxylic acid, HCl salt C₈H₁₄ClNO₂ 191.66 Water-soluble; inhibits amino acid transporters (e.g., leucine-preferring system)
(1R,2S,4R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid 4,7,7-trimethyl, 3-oxo, 2-carboxylic acid C₁₁H₁₆O₃ 196.24 Lipophilic due to methyl groups; melting point data under study
rac-(1S,2S,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid 6-oxo, 7-oxa, 2-carboxylic acid C₇H₈O₄ 156.14 Dual functional groups (ketone + ether); applications in high-throughput screening

Key Findings from Comparative Analysis

Functional Group Impact on Reactivity :

  • The 5-oxo group in the target compound enhances polarity, making it suitable for reactions requiring electrophilic ketones (e.g., nucleophilic additions). In contrast, the 5-ene derivative () undergoes cycloaddition reactions .
  • 7-Oxa derivatives (e.g., ) exhibit increased hydrogen-bonding capacity due to the ether oxygen, influencing solubility and crystallinity .

Biological Activity: Amino-substituted analogs (e.g., ) interact with neutral amino acid transporters (e.g., LAT1), making them relevant in blood-brain barrier studies . The target compound’s ketone group likely reduces such interactions compared to amino derivatives.

Synthetic Utility :

  • Methyl-substituted derivatives (e.g., ) show enhanced lipophilicity, useful in drug design for improved membrane permeability .
  • The 6-oxo-7-oxa variant () combines ketone and ether functionalities, enabling diverse derivatization pathways in medicinal chemistry .

Biological Activity

The compound rac-(1R,2R,4R)-5-oxobicyclo[2.2.1]heptane-2-carboxylic acid, also known as bicyclo[2.2.1]heptane-2-carboxylic acid, is a bicyclic compound with potential biological activities that warrant detailed exploration. This article aims to delve into its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : rac-(1R,2R,4R)-5-oxobicyclo[2.2.1]heptane-2-carboxylic acid
  • Molecular Formula : C8H10O3
  • Molecular Weight : 158.16 g/mol
  • CAS Number : 2008714-63-2

Biological Activity Overview

The biological activity of rac-(1R,2R,4R)-5-oxobicyclo[2.2.1]heptane-2-carboxylic acid has been studied primarily in the context of its potential therapeutic applications. The following sections summarize the key findings from various studies.

  • Neuropharmacological Effects : Research indicates that similar compounds exhibit neuropharmacological effects through modulation of neurotransmitter systems, particularly involving NMDA receptors which are critical in synaptic plasticity and memory function .
  • Antioxidant Activity : Some studies suggest that bicyclic compounds can exhibit antioxidant properties, which may be beneficial in mitigating oxidative stress-related diseases .
  • Anti-inflammatory Properties : Preliminary findings indicate that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Study 1: Neuroprotective Effects

A study conducted on a related bicyclic compound demonstrated its ability to protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was linked to the modulation of calcium influx through NMDA receptors, suggesting a protective role against neurodegenerative conditions .

Study 2: Antioxidant Activity

In vitro assays showed that rac-(1R,2R,4R)-5-oxobicyclo[2.2.1]heptane-2-carboxylic acid exhibited significant scavenging activity against free radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid . This suggests potential applications in formulations aimed at reducing oxidative damage.

Study 3: Anti-inflammatory Effects

Research focusing on inflammatory models indicated that the compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, supporting its role as an anti-inflammatory agent . Further investigation into its signaling pathways could elucidate the underlying mechanisms.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionPrevents neuronal apoptosis
AntioxidantFree radical scavenging
Anti-inflammatoryReduces cytokine levels

Q & A

Basic: What spectroscopic methods are recommended to confirm the bicyclic structure and stereochemistry of this compound?

Answer:

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to analyze proton environments and carbon frameworks. Key signals include the bicyclic system’s bridgehead protons (e.g., δ 1.5–2.5 ppm for norbornane derivatives) and the carbonyl group (δ ~170–210 ppm for 13C^{13}\text{C}).
  • IR Spectroscopy : Confirm the carboxylic acid (O-H stretch ~2500–3300 cm1^{-1}) and ketone (C=O stretch ~1700 cm1^{-1}).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., C8_8H10_{10}O3_3, MW 154.16) via high-resolution MS.
  • X-ray Crystallography : Resolve stereochemical ambiguity by determining crystal structure .

Advanced: How can enantiomeric purity be assessed for the rac mixture, and what methods resolve contradictions in chiral analysis?

Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with mobile phases optimized for polar carboxylic acids. Compare retention times against enantiopure standards.
  • Circular Dichroism (CD) : Detect optical activity differences between enantiomers.
  • Contradiction Resolution : If HPLC and CD data conflict (e.g., due to solvent effects), cross-validate with nuclear Overhauser effect (NOE) NMR or vibrational CD (VCD) to confirm absolute configuration .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Answer:

  • Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon).
  • Avoid moisture: Use desiccants (silica gel) to prevent hydrolysis of the ketone or carboxylic acid groups.
  • Stability monitoring: Perform periodic HPLC analysis to detect degradation products (e.g., lactone formation via intramolecular esterification) .

Advanced: How to design experiments to analyze the compound’s stability under varying pH conditions?

Answer:

  • Accelerated Stability Studies : Prepare buffered solutions (pH 1–13) and incubate samples at 25°C and 40°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days).
  • Kinetic Analysis : Calculate rate constants (kk) for degradation pathways (e.g., keto-enol tautomerism at high pH).
  • Mechanistic Insight : Use LC-MS to identify degradation products (e.g., decarboxylation or ring-opening byproducts) .

Basic: What synthetic routes are reported for this compound, and how can yield be optimized?

Answer:

  • Diels-Alder Approach : React cyclopentadiene with a dienophile (e.g., maleic anhydride) to form the bicyclic core, followed by oxidation and functional group interconversion.
  • Oxidation of Norbornene Derivatives : Catalytic oxidation (e.g., RuO4_4) of norbornene-2-carboxylic acid to introduce the ketone.
  • Yield Optimization : Use high-purity starting materials, anhydrous solvents, and controlled reaction temperatures. Purify via recrystallization (e.g., ethanol/water) .

Advanced: How to address discrepancies in reported melting points or spectral data across literature sources?

Answer:

  • Purity Assessment : Re-crystallize the compound and analyze via differential scanning calorimetry (DSC) to confirm melting point.
  • Spectral Reproducibility : Compare data acquisition parameters (e.g., solvent, NMR field strength). For example, DMSO-d6_6 may shift proton signals vs. CDCl3_3.
  • Cross-Laboratory Validation : Collaborate with independent labs to replicate results, ensuring standardized protocols .

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

  • PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of aerosols.
  • Spill Management : Collect solid residues with a dustpan; avoid water to prevent dissolution and environmental contamination.
  • First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline solution .

Advanced: How can computational modeling predict reactivity or regioselectivity in derivatization reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents favoring SN2 mechanisms).
  • Validation : Compare predicted outcomes with experimental results (e.g., esterification at the carboxylic acid vs. ketone reduction) .

Basic: What chromatographic methods are suitable for purifying this compound from reaction mixtures?

Answer:

  • Flash Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate → ethyl acetate/methanol).
  • Ion-Exchange Chromatography : Separate carboxylic acid from neutral byproducts using a weak anion-exchange resin.
  • Prep-HPLC : Optimize mobile phase (e.g., 0.1% TFA in acetonitrile/water) for high-purity isolation .

Advanced: How to investigate the compound’s potential as a chiral building block in asymmetric synthesis?

Answer:

  • Derivatization Studies : Synthesize esters/amides and evaluate enantioselectivity in catalytic reactions (e.g., asymmetric hydrogenation).
  • Crystallographic Analysis : Compare crystal packing of derivatives to identify steric/electronic influences on chirality transfer.
  • Collaborative Benchmarking : Test against established chiral auxiliaries (e.g., Evans’ oxazolidinones) to assess performance .

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